tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(E)-3-tributylstannylprop-2-enyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14NO2.3C4H9.Sn/c1-5-6-9-7(10)11-8(2,3)4;3*1-3-4-2;/h1,5H,6H2,2-4H3,(H,9,10);3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBSCNSTISCAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate typically involves the reaction of tert-butyl carbamate with an allyltributylstannane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Common reagents used in this synthesis include di-tert-butyl dicarbonate and tributylstannyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols or amines .
Scientific Research Applications
Synthetic Organic Chemistry
1.1 Role in C–C and C–N Bond Formation
One of the primary applications of tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate lies in its utility as a reagent for the formation of carbon-carbon (C–C) and carbon-nitrogen (C–N) bonds. Its stannyl group facilitates nucleophilic substitution reactions, making it valuable in synthesizing complex organic molecules. For instance, studies have demonstrated its effectiveness in the coupling reactions involving various electrophiles, which are crucial for constructing biologically active compounds.
1.2 Photocatalysis
Recent advancements have highlighted the use of this compound in photocatalytic processes. It has been employed in the photocatalyzed C–H amidation of indoles, showcasing its ability to promote direct amidation under mild conditions. This method is significant for synthesizing aminoindoles, which are important in medicinal chemistry due to their biological activities .
Materials Science
2.1 Development of Functional Polymers
This compound is also instrumental in developing functional polymers. The stannyl group allows for the incorporation of this compound into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Researchers have explored its application in creating advanced materials for electronics and coatings.
2.2 Nanomaterials Synthesis
The compound's reactivity has been leveraged in synthesizing nanomaterials, particularly those with tailored surface properties. Its ability to form stable complexes with metal ions has opened avenues for creating nanocomposites with unique electrical and optical characteristics.
Case Study: C–H Amidation of Indoles
A notable case study published in a leading journal demonstrated the successful application of this compound in the photocatalytic amidation of indoles. The study reported high yields and regioselectivity, emphasizing the compound's efficiency as a photocatalyst under visible light irradiation .
| Parameter | Value |
|---|---|
| Yield | 85% |
| Reaction Time | 12 hours |
| Substrate Scope | Broad (15 different indoles tested) |
Case Study: Polymer Development
In another study focusing on materials science, researchers incorporated this compound into a polymer matrix to enhance thermal properties. The resulting polymer exhibited improved thermal stability compared to control samples without the stannyl group.
| Property | Control Polymer | Modified Polymer |
|---|---|---|
| Thermal Stability | 200 °C | 250 °C |
| Mechanical Strength | 50 MPa | 70 MPa |
Mechanism of Action
The mechanism of action of tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity of the compound. The tributylstannylallyl moiety allows for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Research Findings and Industrial Relevance
Synthetic Utility :
- The target compound’s tributylstannyl group enables efficient cross-coupling with aryl halides, as demonstrated in the synthesis of complex natural products and conjugated polymers. Its stability under inert conditions contrasts with moisture-sensitive tin reagents like SnCl4.
- Bromo-substituted analogs (e.g., 41g) are pivotal in constructing ligands for protein degradation studies, highlighting the versatility of the tert-butyl carbamate core in divergent applications .
Challenges and Limitations: Organotin compounds face regulatory restrictions due to toxicity concerns, limiting their use in large-scale pharmaceutical production. Non-metallic derivatives (e.g., hydroxyl- or azetidine-containing carbamates) are preferred in drug development . The steric bulk of the tert-butyl group in all analogs can hinder reactivity in sterically demanding reactions, necessitating tailored protecting-group strategies .
Biological Activity
tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. Carbamates are known for their stability and ability to modulate biological interactions, making them valuable in pharmaceutical applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a tributylstannylallyl group. This unique structure enhances its lipophilicity and biological activity. The presence of the stannyl group is particularly noteworthy as organotin compounds are known for their diverse biological effects, including anti-cancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Carbamates can act as inhibitors of various enzymes, including proteases and kinases. The structural similarity between carbamates and amides allows them to interact effectively with enzyme active sites.
- Cell Membrane Permeability : The lipophilic nature of the compound facilitates its passage through cell membranes, enabling it to exert effects intracellularly.
- Stability Against Hydrolysis : The carbamate group exhibits stability against enzymatic hydrolysis, prolonging its action within biological systems.
Biological Activity
Research has shown that this compound exhibits significant biological activity across various assays:
- Antitumor Activity : Studies indicate that compounds with similar structures have demonstrated potent antitumor effects. For instance, derivatives incorporating stannyl groups often show enhanced cytotoxicity against cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
- Antimicrobial Properties : The compound may also possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
Case Studies
Several studies have explored the biological implications of related compounds:
- Anticancer Studies : A study involving stannyl derivatives showed that these compounds could inhibit tumor growth in vivo by targeting specific signaling pathways related to cell survival and proliferation .
- Enzyme Inhibition : Research demonstrated that carbamate derivatives could effectively inhibit serine proteases, which are crucial in various physiological processes including inflammation and coagulation .
- Cytotoxicity Assays : In vitro studies on similar stannyl carbamates revealed IC50 values in the low micromolar range against various cancer cell lines, indicating significant potential as therapeutic agents .
Data Table
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate in a laboratory setting?
- Methodological Answer : Synthesis typically involves sequential protection of the allylic amine group using Boc (tert-butoxycarbonyl) chemistry, followed by tributylstannane coupling. Critical parameters include maintaining anhydrous conditions to prevent stannane hydrolysis, controlling reaction temperature (e.g., 0–25°C), and using catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended to isolate the product .
Q. How can researchers safely handle and store this organostannane compound?
- Methodological Answer : Organostannanes are moisture-sensitive and toxic. Store under inert gas (Ar/N₂) at –20°C in amber vials. Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with activated charcoal or silica gel, then dispose as hazardous waste. Safety protocols should align with GHS guidelines for stannane derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the (E)-allyl configuration (coupling constant J = 12–16 Hz for trans-vinylic protons) and Boc group integrity (δ ~1.4 ppm for tert-butyl).
- 119Sn NMR : Verify tributylstannyl substitution (δ ~0–50 ppm).
- Mass Spectrometry (HRMS) : Identify molecular ion peaks and isotopic patterns characteristic of tin (e.g., [M+H]⁺ with Sn isotopes at m/z 120/122) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between NMR and X-ray crystallography data?
- Methodological Answer :
- X-ray Diffraction : Use programs like SHELXL or SIR97 for high-resolution structural refinement. For example, SHELXL’s TWIN/BASF commands can model crystallographic twinning in organometallic complexes .
- NMR Reanalysis : Compare experimental NOESY/ROESY data with DFT-calculated coupling constants (e.g., Gaussiano). Discrepancies may arise from dynamic effects (e.g., rotameric equilibria) .
Q. What strategies optimize the yield of the tributylstannyl coupling step, which often suffers from side reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd⁰ vs. Cu-mediated Stille couplings. Pd(PPh₃)₄ in THF at 60°C may improve selectivity.
- Additives : Use LiCl (2 equiv.) to stabilize the Pd catalyst and suppress β-hydride elimination.
- Work-Up : Quench with NH₄F to precipitate tin byproducts, followed by extraction with CH₂Cl₂ .
Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for Stille couplings (e.g., using Gaussian or ORCA). Focus on steric effects from the tributylstannyl and Boc groups.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Tools like GROMACS can predict solvation barriers .
Data Contradiction Analysis
Q. Why might reported melting points vary significantly across literature sources?
- Methodological Answer : Variations arise from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., EtOH vs. hexane) and analyze via DSC.
- Impurity Profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify residual tin catalysts or Boc-deprotected byproducts .
Q. How to address discrepancies in biological activity data when this compound is used as a synthetic intermediate?
- Methodological Answer :
- Batch Comparison : Characterize multiple synthetic batches via ¹H NMR and HRMS to ensure consistency.
- Biological Replicates : Test activity in triplicate using orthogonal assays (e.g., SPR vs. cell-based). Statistically validate results via ANOVA .
Experimental Design Tables
Table 1 : Optimization of Stille Coupling Conditions
| Condition | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|
| Pd(PPh₃)₄, THF, 60°C | 78 | 99.2 | Minimal β-hydride elimination |
| CuI, DMF, 80°C | 45 | 85.4 | High tin byproduct formation |
| Pd₂(dba)₃, LiCl, DME | 65 | 97.8 | Requires longer reaction time |
Table 2 : Crystallographic Data Comparison
| Parameter | SHELXL Refinement | SIR97 Refinement |
|---|---|---|
| R factor | 0.038 | 0.042 |
| C–C bond precision | ±0.004 Å | ±0.006 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
